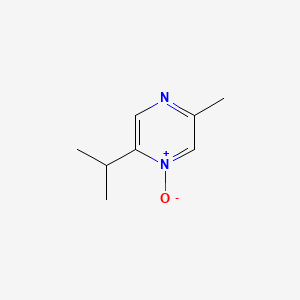
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium is a heterocyclic organic compound with a pyrazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with isopropylamine, followed by oxidation to introduce the oxido group. The reaction conditions often require a solvent such as acetonitrile and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Aplicaciones Científicas De Investigación
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 5-Methyl-3-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Uniqueness
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium is unique due to its specific structural features, such as the presence of the oxido group and the isopropyl substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
116513-25-8 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.197 |
Nombre IUPAC |
5-methyl-1-oxido-2-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-9-7(3)5-10(8)11/h4-6H,1-3H3 |
Clave InChI |
KWXLXVHBXYODKW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1)[O-])C(C)C |
Sinónimos |
Pyrazine, 2-methyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


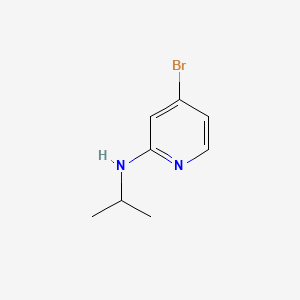

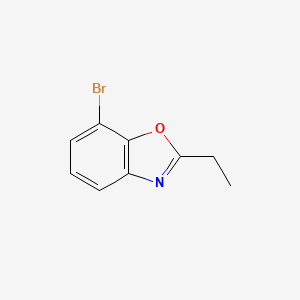
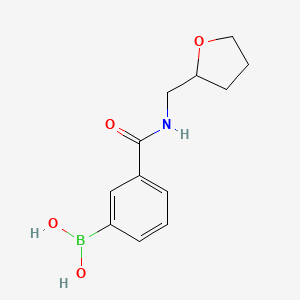
![1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B568089.png)
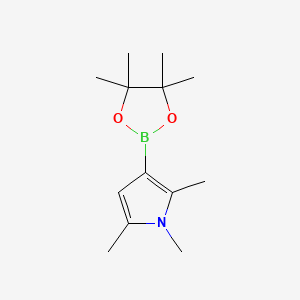
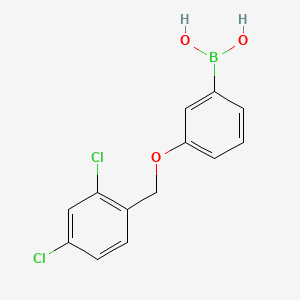
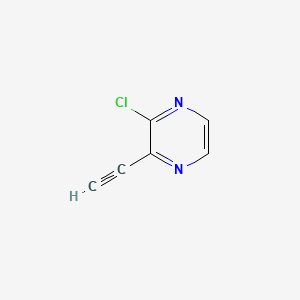

![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)

![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)


